Cas no 53330-94-2 (1-(1H-indol-5-yl)ethan-1-one)

1-(1H-indol-5-yl)ethan-1-one structure
1-(1H-indol-5-yl)ethan-1-one structure
1-(1H-indol-5-yl)ethan-1-one
53330-94-2
C10H9NO
159.1846
MFCD00481875
56394
40732

1-(1H-indol-5-yl)ethan-1-one Properties

Names and Identifiers

    • 1-(1H-Indol-5-yl)ethanone
    • 1-(1H-Indol-5-yl)-ethanone
    • 5-ACETYLINDOLE
    • 1-Indol-5-yl-aethanon
    • 1-indol-5-yl-ethanone
    • 5-acetyl-1h-indole
    • Acetyl-5-indole
    • Acetyl-5-indole [French]
    • KETONE,INDOL-5-YL METHYL
    • Ethanone, 1-(1H-indol-5-yl)-
    • KETONE, INDOL-5-YL METHYL
    • 1-(1H-Indol-5-yl)ethan-1-one
    • AK105161
    • 5-Indolyl-methylketone
    • GOFIUEUUROFVMA-UHFFFAOYSA-N
    • STL388001
    • FCH917788
    • 5-ACETYLINDOLE 97+%
    • Ethanone, 1-(1H-indol-5-yl)- (9CI)
    • 1-(1H-Indol-5-yl)ethan-1-one, 5-Ethanoyl-1H-indole
    • ketone,indol-5-ylmethyl
    • 1-(1H-INDOL-5-YL)-ETHANONE
    • 5-INDOLYL-METHYLKETONE
    • MFCD00481875
    • EN300-1265062
    • 1-(1H-indol-5-yl)ethanone
    • CS-0031407
    • BB 0322726
    • F9995-2703
    • SCHEMBL120471
    • AKOS006229381
    • (-)-Camphoricacid
    • A7756
    • 53330-94-2
    • 5-Acetylindole
    • A-1385
    • FT-0694256
    • 5-21-08-00303 (Beilstein Handbook Reference)
    • DTXSID70201481
    • GS-5461
    • AC-6291
    • BRN 0118713
    • A7764
    • A848722
    • AMY39215
    • DB-031785
    • ALBB-022742
    • +Expand
    • MFCD00481875
    • GOFIUEUUROFVMA-UHFFFAOYSA-N
    • 1S/C10H9NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,1H3
    • O=C(C([H])([H])[H])C1C([H])=C([H])C2=C(C([H])=C([H])N2[H])C=1[H]
    • 0118713

Computed Properties

  • 159.068414g/mol
  • 0
  • 2
  • 1
  • 1
  • 1
  • 159.068414g/mol
  • 159.068414g/mol
  • 32.9Ų
  • 12
  • 190
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 2.37050
  • 32.86000
  • 1.5460 (estimate)
  • 333.9°C at 760 mmHg
  • 95-96°C
  • 0.0±0.7 mmHg at 25°C
  • 163.7±27.8 °C
  • Colorless to Yellow Liquid
  • 16.06±0.30(Predicted)
  • 1.1202 (rough estimate)

1-(1H-indol-5-yl)ethan-1-one Security Information

1-(1H-indol-5-yl)ethan-1-one Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(1H-indol-5-yl)ethan-1-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0039HT-250mg
1-(1H-indol-5-yl)ethanone
53330-94-2 97%
250mg
$53.00 2024-04-30
A2B Chem LLC
AB51473-250mg
5-Acetylindole
53330-94-2 97%
250mg
$49.00 2024-04-19
Aaron
AR0039Q5-100mg
1-(1H-indol-5-yl)ethanone
53330-94-2 97%
100mg
$20.00
Alichem
A199008638-1g
1-(1H-Indol-5-yl)ethanone
53330-94-2 97%
1g
$171.50 2023-09-01
Apollo Scientific
OR8356-1g
5-Acetyl-1H-indole
53330-94-2 99%
1g
£86.00 2024-05-25
AstaTech
62800-0.25/G
1-(1H-INDOL-5-YL)-ETHANONE
53330-94-2 97%
0.25/G
$65 2022-06-01
Chemenu
CM147126-1g
5-Acetylindole
53330-94-2 95%+
1g
$153 2021-08-05
Enamine
EN300-1265062-0.05g
1-(1H-indol-5-yl)ethan-1-one
53330-94-2 95%
0.05g
$26.0 2023-11-13
eNovation Chemicals LLC
K15648-5g
1-(1H-indol-5-yl)ethanone
53330-94-2 97%
5g
$685 2022-09-05
Fluorochem
040212-250mg
1-(1H-Indol-5-yl)-ethanone
53330-94-2 97%
250mg
£45.00 2022-03-01

1-(1H-indol-5-yl)ethan-1-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Mesitylene
Reference
Electrophilic substitution of indole on the benzene moiety. A synthesis of 5-acyl- and 5-aroylindoles
Demopoulos, Vassilis J.; et al, Synthesis, 1998, (10), 1519-1522

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: 1,2-Dichloroethane
1.2 Solvents: 1,2-Dichloroethane
1.3 Reagents: Aluminum chloride
1.4 Solvents: 1,2-Dichloroethane
1.5 Reagents: Sodium hydroxide Solvents: Water
2.1 Catalysts: Palladium Solvents: Mesitylene
Reference
Electrophilic substitution of indole on the benzene moiety. A synthesis of 5-acyl- and 5-aroylindoles
Demopoulos, Vassilis J.; et al, Synthesis, 1998, (10), 1519-1522

1-(1H-indol-5-yl)ethan-1-one Raw materials

1-(1H-indol-5-yl)ethan-1-one Preparation Products

1-(1H-indol-5-yl)ethan-1-one Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53330-94-2)1-(1H-indol-5-yl)ethan-1-one
A848722
99%/99%
5g/25g
453.0/1585.0